8-Hydroxyguanosine

Oxidative Stress RNA Damage Biomarker Specificity

8-Hydroxyguanosine (8-oxoGuo) is the definitive certified reference standard for RNA-specific oxidative damage quantification, distinct from DNA-derived 8-OHdG. Validated in HPLC-MS/MS methods (1–50 ng/mL, intra-day precision 1.8–3.3%), this ≥98% purity standard enables accurate clinical cohort and occupational biomonitoring. Lyophilized format ensures 36-month stability at -20°C under desiccated conditions. Ideal for labs requiring separate, high-purity standards for simultaneous RNA/DNA oxidative stress panels.

Molecular Formula C10H13N5O6
Molecular Weight 299.24 g/mol
CAS No. 3868-31-3
Cat. No. B014389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxyguanosine
CAS3868-31-3
Synonyms2-Amino-9-β-D-ribofuranosyl-purine-6,8(1H,9H)-dione; _x000B_8-OHG;  8-Oxo-7,8-dihydroguanosine;  8-Oxoguanosine;  NSC 90393; 
Molecular FormulaC10H13N5O6
Molecular Weight299.24 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O
InChIInChI=1S/C10H13N5O6/c11-9-13-6-3(7(19)14-9)12-10(20)15(6)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H,12,20)(H3,11,13,14,19)/t2-,4-,5-,8-/m1/s1
InChIKeyFPGSEBKFEJEOSA-UMMCILCDSA-N
Commercial & Availability
Standard Pack Sizes1.5 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxyguanosine (CAS 3868-31-3): Analytical Reference for RNA Oxidative Damage Quantification


8-Hydroxyguanosine (syn. 8-oxoguanosine, 8-OHG, 8-oxoGuo; CAS 3868-31-3) is an oxidized purine nucleoside derived from guanosine, classified among organic compounds as a purine nucleoside [1]. It is formed via hydroxyl radical–mediated oxidation of the C-8 position of guanine within RNA, representing one of the predominant forms of free radical-induced RNA damage . As a stable, systemically detectable biomarker, it serves as a direct measure of RNA-specific oxidative stress, complementing the more widely used DNA oxidation marker 8-hydroxy-2'-deoxyguanosine (8-OHdG) [2]. The compound exhibits a molecular weight of 299.24 g/mol (C10H13N5O6), a melting point of 232–235°C, and limited aqueous solubility requiring specific dissolution protocols for analytical workflows .

Why 8-Hydroxyguanosine (CAS 3868-31-3) Cannot Be Replaced by Common Guanine Derivatives


Substituting 8-hydroxyguanosine with the more established DNA oxidation marker 8-hydroxy-2'-deoxyguanosine (8-OHdG) or the unmodified parent nucleoside guanosine fundamentally alters experimental interpretation due to their distinct biological origins and pathophysiological correlations. 8-OHdG arises from DNA damage, whereas 8-hydroxyguanosine is a specific product of RNA oxidation, and their excretion profiles are associated with divergent clinical outcomes—cancer development versus type 2 diabetes mortality, respectively [1]. Furthermore, the C-8 oxidation introduces a keto-enol tautomerism absent in guanosine, altering chromatographic retention, electrochemical detection potential, and mass spectrometric ionization efficiency, which precludes direct analytical method transfer without revalidation [2]. Using a non-oxidized guanosine standard as a surrogate would fail to provide the requisite structural fidelity for accurate retention time and MS/MS transition matching, leading to quantitative inaccuracies in biomarker studies [3].

8-Hydroxyguanosine (CAS 3868-31-3) Head-to-Head Evidence: Quantified Differentiation from Analogs


Biomarker Specificity: RNA-Derived 8-Hydroxyguanosine vs. DNA-Derived 8-Hydroxy-2'-Deoxyguanosine in Disease Prognosis

Direct comparative analysis in a large cohort of 2,679 type 2 diabetes subjects demonstrates that high urinary excretion of 8-hydroxyguanosine (8-oxoGuo) is statistically associated with increased all-cause mortality, whereas the DNA analog 8-oxodG is associated with cancer development [1]. This divergence provides a scientific basis for selecting 8-hydroxyguanosine as the target analyte in studies focused on RNA damage and metabolic disease mortality, rather than assuming interchangeability with the DNA marker.

Oxidative Stress RNA Damage Biomarker Specificity Clinical Prognosis

Analytical Performance: UPLC-MS/MS Quantification of Urinary 8-Hydroxyguanosine in Colorectal Cancer vs. Healthy Controls

A validated UPLC-MS/MS method was developed to quantify 8-hydroxyguanosine in human urine, addressing the compound's intrinsically poor ionization efficiency. The method achieved a limit of detection of 1.5 fmol and demonstrated that urinary 8-OHG levels were significantly elevated in colorectal cancer (CRC) patients compared to healthy controls, supporting its potential as a noninvasive screening indicator [1].

Biomarker Validation Colorectal Cancer UPLC-MS/MS Diagnostic Accuracy

Analytical Method Development: Simultaneous HPLC-MS/MS Determination of 8-Hydroxyguanosine and 8-OHdG in Occupational Biomonitoring

A validated HPLC-MS/MS procedure was developed for the combined determination of 8-hydroxyguanosine (8-OHG) and 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine, establishing a measurement range of 1–50 ng/mL for both analytes. Analysis of 130 chemical plant worker urine samples revealed distinct concentration ranges for the two markers, underscoring the need for separate analytical standards for accurate quantification [1].

Occupational Health Biomonitoring HPLC-MS/MS Method Validation

Diurnal and Daily Stability: 8-Hydroxyguanosine Exhibits No Significant Diurnal Variation, Enabling Flexible Spot Urine Sampling

A study evaluating diurnal fluctuations in urinary 8-hydroxyguanosine (8-OHGuo) levels found no significant variations throughout the day among non-smoking healthy participants, indicating that a spot urine sample is a reliable representation of oxidative RNA damage status. In contrast, the DNA oxidation marker 8-hydroxydeoxyguanosine shows different temporal excretion patterns, reinforcing the need for analyte-specific sampling protocols [1].

Chronobiology Biomarker Stability Urinalysis Oxidative Stress

Physicochemical Stability and Storage: 8-Hydroxyguanosine Lyophilized Stability vs. Guanosine

8-Hydroxyguanosine demonstrates defined long-term stability when stored lyophilized at -20°C, with a verified shelf life of up to 36 months. This stability profile is critical for maintaining reference standard integrity over extended analytical campaigns. The compound's hygroscopic nature and sensitivity to air and heat necessitate specific storage conditions—refrigerated (0–10°C) under inert gas—that differ from those of the unoxidized parent nucleoside guanosine [1].

Stability Storage Conditions Analytical Reference Material Quality Control

Purity and Quantification Reliability: Vendor-Supplied 8-Hydroxyguanosine Analytical Standard Specifications

Reputable vendors supply 8-hydroxyguanosine with HPLC-verified purity ≥98% and provide batch-specific Certificates of Analysis detailing purity assessment methods (HPLC area%, neutralization titration) and specific rotation values (-50.0 to -55.0 deg). This level of characterization ensures traceability and method reproducibility across different laboratories and studies . In contrast, lower-purity research-grade material may contain uncharacterized oxidation byproducts that interfere with electrochemical detection or MS/MS transitions [1].

Analytical Chemistry Reference Standard Quality Assurance HPLC Purity

8-Hydroxyguanosine (CAS 3868-31-3): Validated Research and Industrial Applications Based on Quantitative Evidence


Clinical Biomarker Discovery and Validation: RNA Oxidative Damage in Cancer and Metabolic Diseases

Researchers investigating RNA-specific oxidative stress in disease pathology should utilize 8-hydroxyguanosine as a primary biomarker based on its validated differential association with colorectal cancer (1.91 ± 0.63 vs. 1.33 ± 0.35 nmol/mmol creatinine in healthy controls) [1] and its independent prognostic value for mortality in type 2 diabetes, distinct from DNA oxidation markers [2]. The compound's stable diurnal profile supports flexible spot urine sampling protocols, facilitating large-scale clinical cohort studies and epidemiological investigations [3].

Analytical Method Development and Validation for Multiplex Oxidative Stress Panels

Analytical chemists developing validated HPLC-MS/MS or UPLC-MS/MS methods for oxidative stress biomarker panels must include 8-hydroxyguanosine as a certified reference standard. The validated measurement range of 1–50 ng/mL in urine and method precision (intra-day 1.8–3.3%) provide a benchmark for method development [4]. Simultaneous quantification of 8-OHG and 8-OHdG enables comprehensive assessment of both RNA and DNA oxidative damage, but requires separate, high-purity standards due to their distinct chromatographic and mass spectrometric behaviors [5].

Occupational and Environmental Biomonitoring Programs

Occupational health laboratories conducting biomonitoring for chemical plant workers or populations exposed to environmental toxicants can implement 8-hydroxyguanosine quantification as part of routine oxidative stress surveillance. Reference concentration ranges established in non-diseased worker populations (2–12 ng/mL in urine) provide a comparative baseline for assessing exposure-related oxidative damage [5]. The method's 25% analytical error tolerance across the 1–50 ng/mL range defines the acceptable precision for regulatory or workplace monitoring applications [5].

Long-Term Biobanking and Reference Material Inventory

Biobanks and analytical reference material repositories that stock oxidative stress biomarkers for longitudinal studies should prioritize 8-hydroxyguanosine procurement in lyophilized form stored at -20°C under desiccated conditions, which maintains stability for up to 36 months [6]. The compound's sensitivity to air, heat, and moisture requires dedicated cold-chain logistics and inert atmosphere storage, distinguishing its handling requirements from those of more stable nucleoside analogs. Aliquoting of stock solutions stored at -20°C is recommended to avoid potency loss from multiple freeze-thaw cycles within the 1-month solution stability window [6].

Technical Documentation Hub

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